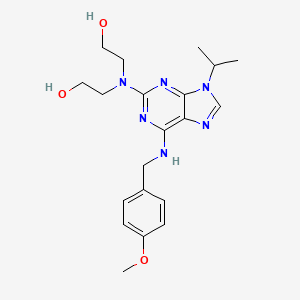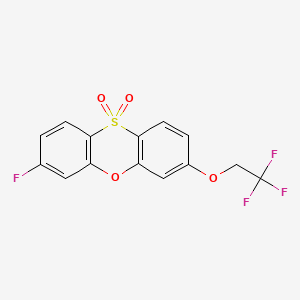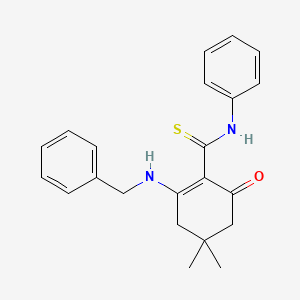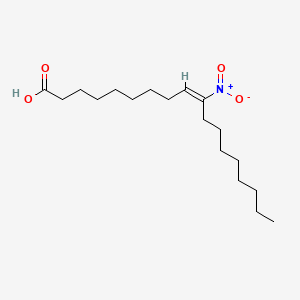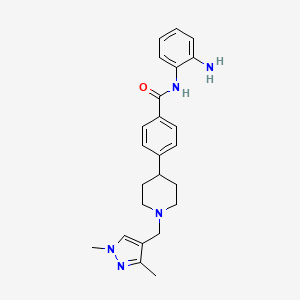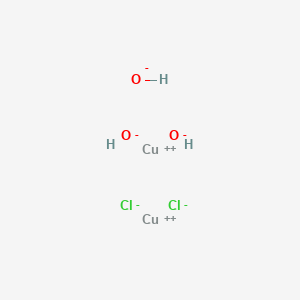
Kupferchloridoxid, Hydrat
Übersicht
Beschreibung
“Copper chloride oxide, hydrate” is also known as “Copper (II) Chloride”. It is an inorganic compound with the chemical formula CuCl2. The compound exists in two forms: anhydrous, which is a yellowish-brown powder, and dihydrate, which is a blue-green crystalline solid .
Synthesis Analysis
Copper oxide nanoparticles can be synthesized using two different methods: chemical and biosynthesis. The preparation method influences the structural, optical, morphological, photocatalyst, antibacterial, and in vitro antioxidant of these nanoparticles . Another method involves a simple and low-cost two-step synthesis to prepare highly stable and well-dispersed spherical copper nanoparticles in solution .
Molecular Structure Analysis
The crystal structure of Copper (II) Chloride is monoclinic (β = 121°) for the anhydrous form and orthorhombic for the dihydrate form .
Chemical Reactions Analysis
The hydrolysis of copper (II) chloride is the water splitting process in the copper–chlorine thermochemical hydrogen production cycle . Another reaction involves the chlorination of copper when heated in the presence of chlorine gas .
Physical And Chemical Properties Analysis
Copper (II) Chloride is characterized by several physical and chemical properties. It is a hygroscopic compound, meaning it can absorb moisture from the air. The anhydrous form appears as a brownish-yellow powder, while the dihydrate form is a vibrant blue-green crystal. The compound is soluble in water, and the solubility increases with temperature .
Wissenschaftliche Forschungsanwendungen
Futtermittelzusatzstoffe für die Tierernährung
Kupferchloridoxid-Hydrat wird hinsichtlich seiner Sicherheit und Wirksamkeit als Futtermittelzusatzstoff für alle Tierarten bewertet. Es ist eine der Kupferverbindungen, die vom EFSA-Gremium für Zusatzstoffe und Produkte oder Stoffe, die in Tierfutter verwendet werden (FEEDAP), berücksichtigt werden .
Katalysator für Reaktionen
Es dient als Katalysator für verschiedene organische und anorganische Reaktionen und erhöht die Effizienz und Geschwindigkeit chemischer Prozesse .
Textilindustrie
In der Textilindustrie wird es als Beize zum Färben und Bedrucken verwendet, um Farbstoffe auf Stoffen zu fixieren .
Pigmentproduktion
Kupferchloridoxid-Hydrat wird zur Herstellung von Pigmenten für Glas und Keramik verwendet, die zur Farbgebung und Ästhetik dieser Materialien beitragen .
Holzschutz
Als Holzschutzmittel schützt es Holzkonstruktionen vor Verrottung, Insekten und Pilzen .
Umweltbehebung
Es findet Anwendung in der Umweltbehebung, z. B. bei der Entfernung von Schwermetallionen aus Abwasser, was sein Potenzial bei Wasseraufbereitungsprozessen zeigt .
Energiesektor
Im Energiesektor beeinflusst es die Bildung von Methanhydraten und kann als kinetischer Promotor oder Inhibitor bei der Gashydratbildung wirken .
Fortschrittliche nachhaltige Anwendungen
Kupferchloridoxid-Hydrat wird auch für fortschrittliche nachhaltige Anwendungen wie Elektronik, Energiespeicherung, Katalyse, biomedizinische Anwendungen und Sensorik erforscht, da Kupferoxid-Nanopartikel einzigartige Eigenschaften besitzen .
Wirkmechanismus
Target of Action
Copper chloride oxide, hydrate, also known as dicopper(II) dichloride trihydroxide, is a copper-based compound that primarily targets a variety of biochemical processes in organisms. It is known to interact with proteins and enzymes that require copper ions for their function .
Mode of Action
The compound’s mode of action is largely based on its redox activity and biogenicity of copper ions . It can catalyze reactions such as the free radical addition of sulfonyl chlorides to alkenes . The resulting alpha-chlorosulfone may then undergo elimination with a base to give a vinyl sulfone product .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it plays a role in the Wacker process, a critical industrial process for the oxidation of ethylene to acetaldehyde . It also catalyzes the chlorination in the production of vinyl chloride and dichloromethane .
Pharmacokinetics
It is known that copper, in general, is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biochemical processes it can influence. For instance, in the Wacker process, it facilitates the oxidation of ethylene to acetaldehyde . In antimicrobial applications, it releases soluble basic copper chloride ions under certain humidity conditions, which exhibit antimicrobial properties .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Under certain humidity conditions, it releases soluble basic copper chloride ions that exhibit antimicrobial properties .
Safety and Hazards
Copper (II) Chloride is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It is very toxic to aquatic life with long-lasting effects . Inhalation causes coughing and sneezing. Ingestion causes pain and vomiting. Contact with solutions irritates eyes; contact with solid causes severe eye surface injury and skin irritation .
Zukünftige Richtungen
In recent years, copper-based nanomaterials have gained significant attention for their practical applications due to their cost-effectiveness, thermal stability, selectivity, high activity, and wide availability. They have been used extensively in environmental catalysis, addressing knowledge gaps in pollution management .
Biochemische Analyse
Biochemical Properties
Copper chloride oxide, hydrate participates in various biochemical reactions. It can interact with enzymes, proteins, and other biomolecules. For instance, it can act as a co-catalyst in the Wacker process . The nature of these interactions often involves the transfer of electrons, given copper’s ability to exist in different oxidation states .
Cellular Effects
Copper chloride oxide, hydrate can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . An excess of copper ions in cells can generate free radicals and increase oxidative stress , which can be detrimental to cellular processes.
Molecular Mechanism
At the molecular level, copper chloride oxide, hydrate exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For example, it can react with steam to form copper(II) oxide dichloride and hydrogen chloride in the copper-chlorine cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copper chloride oxide, hydrate can change over time. For instance, the anhydrous form of copper(II) chloride slowly absorbs moisture to form the dihydrate form . This transformation can affect the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of copper chloride oxide, hydrate can vary with different dosages in animal models . For instance, copper compounds are safe for all animal species when used up to maximum authorized levels in feed . Certain breeds of dogs and cats may be sensitive to copper compounds in drinking water .
Metabolic Pathways
Copper chloride oxide, hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, copper ions can be incorporated into hepatocytes by Ctr1 and then secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Transport and Distribution
Copper chloride oxide, hydrate is transported and distributed within cells and tissues in a regulated manner. It can interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of copper chloride oxide, hydrate can affect its activity or function. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
dicopper;dichloride;trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2Cu.3H2O/h2*1H;;;3*1H2/q;;2*+2;;;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOSXJRGXIJOHG-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Cu2H3O3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332-40-7 | |
| Record name | Copper oxychloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper chloride oxide, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-Amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1669346.png)

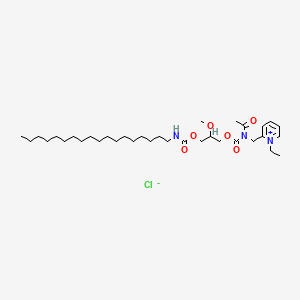
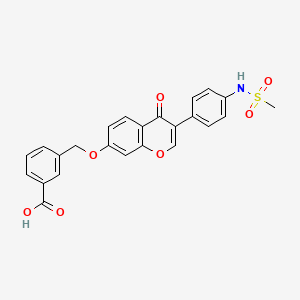
![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)

